
(3S,6R)-3,6-dimethyl-2-piperazinone hydrochloride
Overview
Description
(3S,6R)-3,6-dimethyl-2-piperazinone hydrochloride is a chiral compound with significant applications in various fields, including chemistry, biology, and medicine. This compound is known for its unique structural properties, which make it a valuable intermediate in the synthesis of various pharmaceuticals and biologically active molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3S,6R)-3,6-dimethyl-2-piperazinone hydrochloride typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the use of a diol-diamine coupling reaction catalyzed by a ruthenium (II) complex . This reaction is performed under mild conditions and yields the desired piperazinone with high diastereoselectivity.
Industrial Production Methods
Industrial production of this compound often employs large-scale batch reactors where the reaction conditions are optimized for maximum yield and purity. The use of palladium-catalyzed cyclization reactions is also prevalent in industrial settings due to their efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
(3S,6R)-3,6-dimethyl-2-piperazinone hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like potassium permanganate and cupric sulfate.
Reduction: Reduction reactions typically involve the use of hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions are common, where the piperazinone ring is functionalized with different substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate and cupric sulfate in dichloromethane.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Various nucleophiles under basic conditions.
Major Products
The major products formed from these reactions include various substituted piperazinones, which are valuable intermediates in the synthesis of pharmaceuticals and other biologically active compounds.
Scientific Research Applications
(3S,6R)-3,6-dimethyl-2-piperazinone hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.
Biology: The compound is employed in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: It serves as an intermediate in the synthesis of various drugs, including those targeting neurological disorders and infectious diseases.
Industry: The compound is used in the production of agrochemicals and specialty chemicals
Mechanism of Action
The mechanism of action of (3S,6R)-3,6-dimethyl-2-piperazinone hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biological effects. For example, it may bind to the active site of an enzyme, altering its activity and affecting metabolic pathways .
Comparison with Similar Compounds
Similar Compounds
Vancomycin Hydrochloride: A glycopeptide antibiotic with a complex structure and significant antibacterial activity.
Norvancomycin Hydrochloride: A derivative of vancomycin with similar antibacterial properties.
Uniqueness
(3S,6R)-3,6-dimethyl-2-piperazinone hydrochloride is unique due to its chiral nature and the specific stereochemistry of its piperazinone ring. This stereochemistry is crucial for its biological activity and its role as an intermediate in the synthesis of various chiral drugs.
Properties
IUPAC Name |
(3S,6R)-3,6-dimethylpiperazin-2-one;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12N2O.ClH/c1-4-3-7-5(2)6(9)8-4;/h4-5,7H,3H2,1-2H3,(H,8,9);1H/t4-,5+;/m1./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JCTNLEPFUYOFMH-JBUOLDKXSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CNC(C(=O)N1)C.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CN[C@H](C(=O)N1)C.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13ClN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
164.63 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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